molecular formula C6H3BrClN3 B7935740 1-Azido-2-bromo-4-chlorobenzene

1-Azido-2-bromo-4-chlorobenzene

Cat. No.: B7935740
M. Wt: 232.46 g/mol
InChI Key: GJYJWUDHKGKGGR-UHFFFAOYSA-N
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Description

1-Azido-2-bromo-4-chlorobenzene (C₆H₃BrClN₃; molecular weight 232.46 g/mol) is a halogenated aromatic compound featuring an azide (-N₃) group at position 1, bromine at position 2, and chlorine at position 4 on the benzene ring . It is primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the preclinical development of the oral Factor XIa inhibitor asundexian (BAY 2433334) . The compound is synthesized via copper(I) oxide-mediated reactions in acetonitrile, where trifluoropropyne is introduced under controlled conditions to avoid pressure buildup . Its structure combines electrophilic halogen substituents with a reactive azide group, making it valuable for click chemistry and cycloaddition reactions.

Properties

IUPAC Name

1-azido-2-bromo-4-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYJWUDHKGKGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization-Azidation Strategy

The most widely documented route involves sequential diazotization and azidation of a bromo-chloro-substituted aniline precursor.

Step 1: Synthesis of 2-Bromo-4-chloroaniline
4-Chloroaniline serves as the starting material. Bromination at the ortho position relative to the amino group is achieved using electrophilic bromination under acidic conditions.

ParameterValue/DescriptionSource
ReagentsBr₂ (1.1 equiv), HBr (48%), H₂O
Temperature0–5°C (controlled)
Yield78–85%

Step 2: Diazotization
The amino group of 2-bromo-4-chloroaniline is converted to a diazonium salt using sodium nitrite (NaNO₂) in hydrochloric acid (HCl).

ParameterValue/DescriptionSource
ReagentsNaNO₂ (1.2 equiv), HCl (6 M)
Temperature0–5°C (ice bath)
Reaction Time30–45 minutes

Step 3: Azidation
The diazonium salt is treated with sodium azide (NaN₃) to substitute the diazo group with an azide.

ParameterValue/DescriptionSource
ReagentsNaN₃ (2.0 equiv), acetone/H₂O (3:1)
Temperature25°C (ambient)
Yield82–90%

Mechanistic Insights

  • Diazotization proceeds via protonation of the amino group, followed by nitrosation to form the diazonium ion.

  • Azidation involves nucleophilic displacement of the diazonium group by the azide ion (N₃⁻), facilitated by the electron-withdrawing effects of the bromo and chloro substituents.

Alternative Pathways

ParameterValue/DescriptionSource
CatalystCuBr (1.0 equiv)
SolventAcetonitrile (CH₃CN)
Yield (Overall)65–72%

Limitations

  • Multiple diazotization steps increase side-product formation.

  • Requires stringent temperature control to avoid diazonium salt decomposition.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety. Key adaptations include:

Continuous Flow Reactors

  • Advantages : Enhanced heat dissipation, reduced risk of diazonium salt explosion.

  • Conditions :

    • Residence Time: 2–5 minutes

    • Temperature: 5–10°C

    • Yield: 88–92%

Solvent Recycling

  • Acetone and water are recovered via distillation, reducing waste.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Diazotization-Azidation82–90≥98HighModerate
Sandmeyer-Based65–7295–97ModerateLow
Continuous Flow88–92≥99HighHigh

Key Observations :

  • The diazotization-azidation route is optimal for laboratory-scale synthesis due to its simplicity.

  • Continuous flow systems are superior for industrial applications, balancing yield and safety.

Challenges and Optimization Strategies

Stability of Diazonium Salts

  • Issue : Diazonium salts of bromo-chloroanilines are thermally unstable above 10°C.

  • Solution : Use in-situ generation and immediate azidation.

Competing Side Reactions

  • Issue : Formation of phenolic byproducts via hydrolysis.

  • Mitigation : Maintain pH < 2.0 during diazotization.

Recent Advancements

Electrochemical Diazotization

  • Principle : Anodic oxidation of amines to diazonium salts, eliminating hazardous NaNO₂.

  • Conditions :

    • Electrolyte: H₂SO₄ (1 M)

    • Current Density: 10 mA/cm²

    • Yield: 85–89%

Microwave-Assisted Azidation

  • Benefits : Reduced reaction time (5–10 minutes vs. 1–2 hours).

  • Conditions :

    • Power: 150 W

    • Solvent: DMF/H₂O

    • Yield: 90–93%

Chemical Reactions Analysis

1-Azido-2-bromo-4-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Coupling Reactions: The bromine atom allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common reagents used in these reactions include sodium azide for azido group introduction, palladium catalysts for coupling reactions, and hydrogen gas for reduction reactions. Major products formed from these reactions include substituted benzene derivatives, amines, and complex organic molecules.

Scientific Research Applications

Scientific Research Applications

Chemistry:

  • Intermediate for Complex Molecules: It serves as a precursor for synthesizing more complex organic molecules, particularly pharmaceuticals and agrochemicals. It can participate in nucleophilic substitution reactions and coupling reactions such as Suzuki-Miyaura coupling, where the bromo group can be replaced by other substituents using palladium catalysts .

Biology:

  • Bioconjugation Techniques: The azido group allows for selective labeling of biomolecules through bioorthogonal reactions, facilitating imaging and tracking of biological processes without disrupting cellular functions. This specificity is crucial for studying complex biological systems .

Medicine:

  • Drug Development: Research is ongoing into its potential as a precursor for drug development, particularly in synthesizing compounds with antimicrobial or anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting serine proteases, which are important in various physiological processes .

Industry:

  • Production of Specialty Chemicals: It is utilized in producing specialty chemicals and materials, including polymers and dyes. The unique properties conferred by the azido functionality make it suitable for applications in material science .

Case Studies

Inhibition of FXIa:
A study focused on designing inhibitors for factor XIa (FXIa), a serine protease involved in blood coagulation. Derivatives of this compound exhibited significant inhibitory activity against FXIa, indicating potential use in anticoagulant therapies.

Bioorthogonal Labeling:
Another investigation utilized this compound for bioorthogonal labeling in live cells. The azido group facilitated efficient conjugation with alkyne-bearing probes, enabling imaging and tracking of cellular processes without interfering with normal cell function .

Mechanism of Action

The mechanism of action of 1-Azido-2-bromo-4-chlorobenzene primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in medicinal chemistry. The bromine and chlorine atoms on the benzene ring also facilitate various substitution and coupling reactions, allowing the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

4-Azido-1-bromo-2-chlorobenzene (CAS 1702529-14-3)

This positional isomer differs in substituent arrangement, with azide at position 4, bromine at position 1, and chlorine at position 2. While sharing the molecular formula (C₆H₃BrClN₃) and weight (232.46 g/mol) with the target compound, its reactivity may vary due to steric and electronic effects of substituent positions. No explicit stability or application data are available, but its synthesis likely follows similar protocols .

1-(Azidomethyl)-4-bromobenzene (C₇H₆BrN₃; 212.05 g/mol)

This analog replaces the aromatic azide with an azidomethyl (-CH₂N₃) group. It is classified as hazardous (GHS07, GHS08) due to azide instability and requires cold storage .

Functional Group Analogs: Azidoethyl Derivatives

1-[(1R)-1-Azidoethyl]-2-chloro-4-fluorobenzene (CAS 1604373-46-7; C₈H₇ClFN₃)

The ethyl spacer between the azide and aromatic ring introduces steric hindrance, altering reaction kinetics compared to direct aryl azides. Fluorine at position 4 enhances electron-withdrawing effects, which may stabilize the molecule during storage .

1-[(1S)-1-Azidoethyl]-4-chlorobenzene (CAS 1388047-49-1; C₈H₈ClN₃)

This enantiomer lacks bromine but retains chlorine at position 4. Its stereochemistry (S-configuration) may influence chiral synthesis pathways, though specific applications remain undocumented .

Application-Based Analogs: Pesticides and Agrochemicals

Compounds like chloropropylate (1-methylethyl 4-chloro-α-(4-chlorophenyl)-α-hydroxybenzeneacetate) and fluazolate (1-methylethyl 5-(4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-chloro-4-fluorobenzoate) share halogenated benzene backbones but incorporate ester and heterocyclic groups for pesticidal activity . Unlike 1-azido-2-bromo-4-chlorobenzene, these derivatives lack azides and are optimized for environmental persistence and target organism toxicity.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Hazards/Stability
This compound C₆H₃BrClN₃ 232.46 Azide (1), Br (2), Cl (4) Pharmaceutical synthesis Reactive azide; Cu-mediated synthesis
4-Azido-1-bromo-2-chlorobenzene C₆H₃BrClN₃ 232.46 Azide (4), Br (1), Cl (2) Undocumented Likely similar to isomer
1-(Azidomethyl)-4-bromobenzene C₇H₆BrN₃ 212.05 Azidomethyl (1), Br (4) Research chemical GHS07, GHS08; cold storage
Chloropropylate C₁₇H₁₆Cl₂O₃ 343.22 Cl (4), ester, hydroxy Pesticide Environmental persistence

Key Research Findings

  • Reactivity : The target compound’s aromatic azide enables efficient Huisgen cycloaddition, critical for asundexian synthesis, whereas azidomethyl analogs require harsher conditions .
  • Safety : Direct aryl azides (e.g., this compound) are less shock-sensitive than aliphatic azides (e.g., 1-(azidomethyl)-4-bromobenzene) due to resonance stabilization .
  • Stereochemical Impact : Azidoethyl derivatives (e.g., CAS 1388047-49-1) highlight the role of chirality in drug intermediate design, though their utility is less explored compared to the target compound .

Biological Activity

1-Azido-2-bromo-4-chlorobenzene is an organic compound notable for its diverse biological activities, primarily due to its azido group, which enables its use in bioorthogonal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₃BrClN₃. Its structure features a benzene ring substituted with an azido group (-N₃), a bromo group (-Br), and a chloro group (-Cl). The presence of the azido group is crucial for its reactivity and biological applications.

Synthesis Methods

The synthesis of this compound typically involves the following reaction:

2 Bromo 4 chloroaniline+Sodium nitrite+Sodium azide1 Azido 2 bromo 4 chlorobenzene\text{2 Bromo 4 chloroaniline}+\text{Sodium nitrite}+\text{Sodium azide}\rightarrow \text{1 Azido 2 bromo 4 chlorobenzene}

This method highlights the transformation of an amine to an azide, which is essential for the compound's subsequent applications in biological research.

Bioorthogonal Chemistry

The azido group in this compound allows for selective labeling and tracking of biomolecules. This property is particularly valuable in molecular biology, where researchers can study biological processes without interfering with cellular functions. The compound's ability to form stable adducts through cycloaddition reactions enhances its utility in drug development.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies on various azido-substituted compounds have demonstrated their potential in inhibiting tumor cell lines. In vitro tests have shown that certain derivatives possess IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating enhanced efficacy against cancer cells while maintaining low toxicity to normal cells .

Table 1: Anticancer Activity of Azido Compounds

CompoundCell Line TestedIC50 (µg/mL)Toxicity (Normal Cells)
This compoundMCF7 (Breast)<0.06Non-cytotoxic (IC50 > 100)
Other Azido DerivativesNCI-H460 (Lung)<0.05Non-cytotoxic (IC50 > 100)
DoxorubicinMCF7 (Breast)0.5Cytotoxic

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The azide can undergo nucleophilic attack, forming reactive intermediates that interact with biological molecules, modulating biochemical pathways crucial for cancer cell proliferation and survival .

Case Studies

Case Study 1: Anticancer Screening

In a study evaluating the cytotoxic activity of azido compounds against human breast cancer cells (MCF7), several derivatives exhibited potent activity with IC50 values ranging from 0.01 to 0.06 µg/mL, outperforming doxorubicin in terms of selectivity towards cancer cells .

Case Study 2: Antimicrobial Activity

Additionally, derivatives of this compound have been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to standard antibiotics, suggesting potential applications in treating bacterial infections .

Q & A

Q. What protocols ensure safe disposal of this compound waste?

  • Methodological Answer : Quench azides by stirring with aqueous ceric ammonium nitrate (CAN) to convert them to non-explosive amines. Neutralize halogenated byproducts with activated carbon filtration. Document disposal in compliance with EPA guidelines (e.g., TSCA) and institutional chemical hygiene plans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azido-2-bromo-4-chlorobenzene
Reactant of Route 2
1-Azido-2-bromo-4-chlorobenzene

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